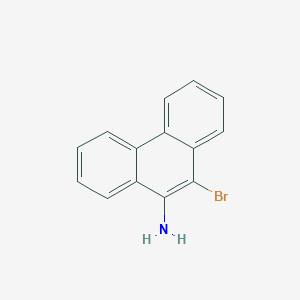

10-Bromophenanthren-9-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-bromophenanthren-9-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGMYQWDJNTPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132493-79-9 | |

| Record name | 9-AMINO-10-BROMOPHENANTHRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 10 Bromophenanthren 9 Amine and Its Core Structure

Precursor Synthesis and Phenanthrene (B1679779) Core Formation

The journey towards 10-bromophenanthren-9-amine necessitates the synthesis of crucial intermediates, namely 9-bromophenanthrene (B47481) and 9-aminophenanthrene (B1211374). The formation of the foundational phenanthrene structure itself can be achieved through various classical and modern organic chemistry reactions.

Established Routes to 9-Bromophenanthrene and 9-Aminophenanthrene

9-Bromophenanthrene: A primary method for synthesizing 9-bromophenanthrene is through the direct bromination of phenanthrene. One established procedure involves adding bromine to a refluxing solution of phenanthrene in a solvent like carbon tetrachloride. chemicalbook.comacgpubs.org This reaction can produce 9-bromophenanthrene in high yields, often between 90-94%. chemicalbook.com Another approach involves the use of N-Bromosuccinimide (NBS) in the presence of a catalyst such as gold(III) chloride. chemicalbook.com A more recent method utilizes potassium bromide (KBr) and a brominating agent like ZnAl-BrO3−-LDHs in a mixed solvent system of acetic acid and water, which offers mild reaction conditions. google.com

9-Aminophenanthrene: The synthesis of 9-aminophenanthrene is commonly achieved from 9-bromophenanthrene. A notable method involves the reaction of 9-bromophenanthrene with aqueous ammonia (B1221849) in the presence of a copper catalyst, such as copper sulfate, in an autoclave at elevated temperatures (200°C), which can yield up to 65% of the desired product. jst.go.jp The use of cuprous oxide as a catalyst allows the reaction to proceed at a lower temperature, though it may lead to the formation of phenanthrene as a byproduct. jst.go.jp An alternative route involves the reaction of 9-bromophenanthrene with sodium amide in liquid ammonia with a catalytic amount of iron(III) chloride. researchgate.net

Table 1: Synthesis of 9-Bromophenanthrene

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenanthrene | Bromine, Carbon Tetrachloride | Reflux | 90-94% | chemicalbook.com |

| Phenanthrene | N-Bromosuccinimide, Gold(III) Chloride | 1,2-dichloro-ethane, 80°C, 15h | - | chemicalbook.com |

| Phenanthrene | KBr, ZnAl-BrO3--LDHs | Acetic acid/water, 40°C, 4h | - | google.com |

Table 2: Synthesis of 9-Aminophenanthrene

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 9-Bromophenanthrene | Aqueous Ammonia, Copper Sulfate | Autoclave, 200°C | 65% | jst.go.jp |

| 9-Bromophenanthrene | Aqueous Ammonia, Cuprous Oxide | Lower Temperature | Lower yield with phenanthrene byproduct | jst.go.jp |

| 9-Bromophenanthrene | Sodium Amide, FeCl3 (cat.) | Liquid Ammonia, -33°C | - | researchgate.net |

Anionic Cyclization Approaches for Phenanthrene Ring Systems

Anionic cyclization presents a powerful strategy for constructing the phenanthrene ring system. One such method involves a hydride-induced anionic cyclization of a biaryl bromo-nitrile, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This transition-metal-free process has been successfully applied to the synthesis of polysubstituted 6-H-phenanthridines. nih.gov Another approach utilizes the reaction of anions of 9-phenanthrol and 9-aminophenanthrene with aryl halides, leading to 9,10-disubstituted phenanthrenes. researchgate.net The extension of this methodology to reactions with o-dihalobenzenes can result in the formation of condensed pentacyclic aromatic ring systems. researchgate.net

Classical and Modern Phenanthrene Synthesis Methods

Several classical named reactions provide reliable pathways to the phenanthrene core. scispace.com

Haworth Synthesis: This multi-step method typically begins with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride. quora.comquimicaorganica.orgquimicaorganica.org The reaction is often carried out in nitrobenzene (B124822) to favor acylation at the 2-position of naphthalene. spcmc.ac.in Subsequent steps involve reduction (e.g., Clemmensen or Wolff-Kishner), cyclization, another reduction, and finally dehydrogenation to yield the phenanthrene ring system. quora.comdrugfuture.com The Haworth synthesis is versatile and can be adapted to produce various substituted phenanthrenes. spcmc.ac.inacs.org

Bardhan-Sengupta Synthesis: Considered a classic and convenient method, this synthesis involves the condensation of a β-phenylethyl bromide derivative with a cyclohexanone-2-carboxylate ester. ias.ac.inrsc.org The resulting product undergoes hydrolysis, decarboxylation, reduction, and cyclodehydration to form an octahydrophenanthrene intermediate, which is then aromatized. ias.ac.in A modification of this synthesis has been developed to introduce an angular carboxyl group. acs.org

Pschorr Synthesis: This reaction involves the intramolecular cyclization of an o-substituted aryldiazonium salt, typically catalyzed by copper. wikipedia.orgthieme.de The process starts with the diazotization of an appropriate amine precursor, followed by copper-catalyzed nitrogen cleavage to form an aryl radical, which then cyclizes and rearomatizes to form the phenanthrene ring. wikipedia.org Modifications to the Pschorr synthesis have been developed to improve yields. acs.org Photocatalyzed versions of the Pschorr reaction have also been reported. beilstein-journals.org

Direct Synthesis of this compound

While the stepwise synthesis through functionalization of the phenanthrene core is common, direct routes to this compound are also of significant interest.

Reported Synthetic Pathways

The direct synthesis of this compound has been reported, with 9-aminophenanthrene often serving as the starting material. One method involves the bromination of 9-aminophenanthrene.

Exploration of Novel Amination Strategies

The development of novel amination strategies is a key area of research for the synthesis of complex amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has proven to be a powerful tool for forming carbon-nitrogen bonds. mdpi.com This reaction has been successfully used in the amination of 9-bromophenanthrene with various amines. units.it The development of new palladium precatalysts, including those bearing N-heterocyclic carbene (NHC) ligands, continues to expand the scope and efficiency of these amination reactions. mdpi.comacs.org

Transition Metal-Catalyzed Carbon-Nitrogen Bond Formation

Transition metal catalysis, particularly using palladium and copper, represents a powerful and versatile strategy for forging carbon-nitrogen bonds in the synthesis of N-aryl amines. mit.edunih.gov These methods are renowned for their high functional group tolerance and often proceed under mild reaction conditions. mit.edu The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that could be employed.

In a likely synthetic route, 9,10-dibromophenanthrene (B99643) would serve as the starting material. A selective mono-amination using an appropriate nitrogen source (e.g., ammonia, or a protected amine equivalent) would yield the target compound. The choice of ligand is crucial for the efficiency of these catalytic systems, with specialized biaryl phosphine (B1218219) ligands often being employed to facilitate the reaction. mit.edu

Similarly, copper-catalyzed amination reactions have regained significant attention. nih.gov While early Ullmann-type conditions were harsh, modern copper-based systems, often utilizing diamine or other specialized ligands, can effect C-N coupling under much milder conditions, sometimes even at room temperature. nih.gov These catalysts must be carefully designed to mitigate deactivation pathways, such as N-arylation of the ligand itself. nih.gov

Table 1: Representative Conditions for Transition Metal-Catalyzed Amination

| Catalyst/Precursor | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd₂(dba)₃ | Biaryl Phosphine Ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 °C |

| CuI, CuBr | 1,10-Phenanthroline, Diamines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 60-120 °C |

This table presents typical conditions for C-N cross-coupling reactions and is for illustrative purposes.

Ullmann-Type Coupling Reactions

The Ullmann reaction, first reported in 1901, is a classical method for forming aryl-aryl or aryl-heteroatom bonds using copper. rsc.orgwikipedia.org The traditional Ullmann condensation involves the coupling of an aryl halide with a nucleophile (in this case, an amine) at high temperatures, often in the presence of stoichiometric copper powder or copper salts. wikipedia.orgiitk.ac.inorganic-chemistry.org

For the synthesis of this compound, a plausible Ullmann approach would involve the reaction of 9,10-dibromophenanthrene with an ammonia source. The reaction typically requires harsh conditions, such as temperatures exceeding 150-200 °C, which can limit its applicability for sensitive substrates. wikipedia.orgresearchgate.net

Modern advancements have led to the development of ligand-assisted Ullmann reactions that proceed under significantly milder conditions. organic-chemistry.orgresearchgate.net The use of ligands like diamines, amino acids, or phenanthrolines can accelerate the catalytic cycle, allowing the reaction to occur at lower temperatures (60–130 °C) and with lower loadings of the copper catalyst. researchgate.net These improved conditions enhance the reaction's functional group tolerance and generally lead to higher yields. researchgate.net A domino reaction involving a copper-catalyzed C-H amination followed by an Ullmann N-arylation has also been reported for related phenanthrene systems. rsc.orgrsc.org

Table 2: Comparison of Classical vs. Modern Ullmann-Type Amination

| Feature | Classical Ullmann Reaction | Modern Ullmann-Type Reaction |

|---|---|---|

| Copper Source | Copper powder, Cu₂O, CuI (stoichiometric) | Catalytic CuI, CuBr, Cu(OAc)₂ |

| Ligand | Typically none | Diamines, N,N-Dimethyl Glycine, Phenanthrolines |

| Temperature | High (often >180 °C) | Mild to moderate (60–130 °C) |

| Substrate Scope | Often limited to activated aryl halides | Broad, including aryl chlorides and bromides |

Reductive Amination Protocols

Reductive amination offers an alternative pathway starting from a carbonyl compound. This strategy would likely commence with a 10-bromo-phenanthrene-9,10-dione precursor. The process involves two key steps: the condensation of a carbonyl group with an amine to form an imine or enamine, followed by the reduction of this intermediate to the corresponding amine.

The synthesis of the required precursor, 10-bromo-9,10-phenanthrenequinone, could be achieved by the oxidation of 10-bromophenanthrene. The direct condensation of 9,10-phenanthrenequinone with anilines to form diimines has been accomplished using catalysts like titanium tetrachloride. acs.org A mono-condensation with ammonia or a primary amine on the brominated quinone would form a 10-bromo-9-iminophenanthren-9-one intermediate.

Subsequent reduction of the imine C=N bond is required to furnish the final amine. A variety of reducing agents can be employed for this transformation.

Table 3: Common Reducing Agents for Imine Reduction

| Reducing Agent | Typical Conditions | Selectivity |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol; Room Temperature | Mild, selective for carbonyls and imines |

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH (6-7); Methanol | Selective for protonated imines over ketones |

| Hydrogen (H₂) / Catalyst | Pd/C, PtO₂, Raney Ni; Pressure | Highly effective, can reduce other functional groups |

This table provides examples of reagents used in reductive amination protocols.

Carbon-Hydrogen Amination Cross-Coupling Methodologies

Direct C-H amination is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. acs.org This approach involves the direct conversion of a C-H bond on the aromatic ring into a C-N bond. The 9 and 10 positions of the phenanthrene nucleus are the most electronically rich and are typically the most reactive sites for electrophilic attack and certain C-H functionalization reactions.

One reported method involves the photocatalytic C-H amination of aromatics, including phenanthrene. acs.org In this process, a ruthenium-based photocatalyst generates a radical cation of the aromatic substrate, which is then trapped by pyridine (B92270) to form an N-arylpyridinium ion. This intermediate can subsequently be converted to the desired aromatic amine. acs.org Applying this to a 2- or 3-bromophenanthrene (B1266452) could potentially lead to the desired product framework.

Copper-catalyzed C-H amination has also been demonstrated in domino reactions on phenanthrene diamine systems. rsc.orgrsc.org Furthermore, organocatalytic methods have been developed for the enantioselective C-H amination of phenanthrene derivatives using chiral phosphoric acids and an electrophilic aminating reagent. springernature.com These cutting-edge methods provide a direct route to aminated phenanthrenes, potentially streamlining the synthesis significantly.

Synthesis of Advanced Derivatives Incorporating the 10-Bromophenanthrenyl Amine Moiety

The this compound core is a versatile building block for the synthesis of more complex molecules, owing to its two distinct functional handles: a nucleophilic amine and a carbon-bromine bond suitable for cross-coupling.

The secondary amine can be readily functionalized through N-alkylation or N-arylation reactions. For instance, Buchwald-Hartwig or Ullmann-type cross-coupling reactions can be used to introduce various aryl or heteroaryl substituents onto the nitrogen atom, creating triarylamine structures. units.it This is a common strategy for building materials with specific electronic or photophysical properties. A related study demonstrated that the anion of 9-aminophenanthrene can react with aryl halides to produce 10-aryl-9-aminophenanthrenes. researchgate.net

Concurrently, the bromine atom at the 10-position serves as a classic handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, can be used to form a new carbon-carbon bond by reacting the bromo-substituted phenanthrene with an organoboron reagent. researchgate.net This has been successfully applied to couple 9-bromophenanthrene with boronic acids to generate biaryl systems. researchgate.net Other valuable transformations include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and cyanation reactions.

This dual reactivity allows for a modular and divergent synthesis approach, where either the amine or the bromide can be reacted selectively, or both can be functionalized in a stepwise manner to build complex, three-dimensional structures.

Table 4: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents/Catalyst | Resulting Structure |

|---|---|---|---|

| -NH- (Amine) | N-Arylation (Buchwald-Hartwig) | Aryl-Br, Pd₂(dba)₃, Ligand, Base | N-Aryl-10-bromophenanthren-9-amine |

| -NH- (Amine) | N-Acylation | Acyl Chloride, Pyridine | N-Acyl-10-bromophenanthren-9-amine |

| -Br (Bromide) | Suzuki Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, Base | 10-Aryl-phenanthren-9-amine |

| -Br (Bromide) | Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Base | 10-Alkynyl-phenanthren-9-amine |

| -Br (Bromide) | Heck Coupling | Alkene, Pd(OAc)₂, Ligand, Base | 10-Alkenyl-phenanthren-9-amine |

| -Br (Bromide) | Cyanation | Zn(CN)₂, Pd(PPh₃)₄ | 9-Amino-phenanthrene-10-carbonitrile |

Spectroscopic and Structural Elucidation of 10 Bromophenanthren 9 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For phenanthrene (B1679779) derivatives, the aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) is particularly complex due to the multiple protons in distinct electronic environments. The chemical shifts and coupling constants (J-values) of these protons are influenced by the presence and position of substituents like the bromo and amino groups on the phenanthrene core. For instance, in derivatives of phenanthrene, protons in the bay region (H4 and H5) are typically deshielded and appear at lower fields due to steric compression. The specific substitution pattern of 10-Bromophenanthren-9-amine and its derivatives will lead to unique splitting patterns and chemical shifts that allow for the assignment of each proton. rsc.orgyoutube.com

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. libretexts.org The carbon atoms of the phenanthrene skeleton typically resonate in the range of δ 120-150 ppm. The carbon atom attached to the bromine (C10) would be expected to have a chemical shift influenced by the halogen's inductive effect, while the carbon bearing the amino group (C9) will be shifted due to the nitrogen's electronegativity. libretexts.orgrsc.org The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound and its derivatives.

Table 1: Representative NMR Data for Phenanthrene Derivatives

| Compound/Derivative Type | Nucleus | Chemical Shift (δ) Range (ppm) | Key Observations |

| Phenanthrene Core Protons | ¹H | 7.0 - 9.0 | Complex multiplets, bay region protons deshielded. |

| Aromatic Carbons | ¹³C | 120 - 150 | Distinct signals for each carbon environment. |

| Carbon attached to Bromine | ¹³C | Varies | Influenced by inductive effect of bromine. |

| Carbon attached to Amino Group | ¹³C | Varies | Shifted due to electronegativity of nitrogen. |

Mass Spectrometry Techniques (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu When coupled with liquid chromatography (LC), it allows for the separation and analysis of individual components in a mixture. measurlabs.com

For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its molecular formula (C₁₄H₁₀BrN). rsc.org The presence of bromine is readily identifiable from the isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two molecular ion peaks (M+ and M+2) of almost equal intensity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.edulibretexts.org Aromatic amines often exhibit a strong molecular ion peak due to the stability of the aromatic system. libretexts.org Common fragmentation pathways for aromatic amines can include the loss of a hydrogen atom (M-1) or the loss of HCN. miamioh.edu The fragmentation of the phenanthrene core itself can also lead to characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. LC-MS is particularly useful for analyzing derivatives of this compound, as it can separate different reaction products before they are introduced into the mass spectrometer for analysis. measurlabs.comlcms.cz

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Molecular Formula | C₁₄H₁₀BrN | Confirms elemental composition. |

| Molecular Weight | ~272.14 g/mol | Provides the mass of the molecule. molport.comsigmaaldrich.com001chemical.com |

| Isotopic Pattern | M+ and M+2 peaks of ~1:1 intensity | Characteristic signature of a monobrominated compound. |

| Key Fragmentations | Loss of H, loss of HCN, fragments from phenanthrene core | Provides structural information. miamioh.edulibretexts.org |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. Specific functional groups absorb at characteristic frequencies, making FTIR a valuable tool for identifying the presence of these groups within a molecule.

For this compound, the FTIR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. Often, two bands are observed in this region for primary amines, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration is expected around 1600 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (N-H) | Bending | ~1600 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Br | Stretching | <1000 |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of all atoms in the molecule, as well as how the molecules are arranged in the crystal lattice. carleton.edu

To perform single crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. encyclopedia.pub The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. carleton.edu The resulting diffraction data, consisting of the positions and intensities of thousands of reflections, is collected and processed. uol.decarleton.edu Using this data, the electron density map of the unit cell can be calculated, from which the positions of the individual atoms can be determined. brynmawr.edu This allows for the precise determination of bond lengths, bond angles, and torsion angles. For derivatives of this compound, single crystal X-ray diffraction would provide unambiguous proof of their molecular structure. acgpubs.org

The results of a single crystal X-ray diffraction study provide a detailed picture of the molecule's conformation, which is its three-dimensional shape. encyclopedia.pub For this compound, this would reveal the planarity of the phenanthrene ring system and the orientation of the bromo and amino substituents relative to the ring. Any deviations from planarity, such as twisting of the phenanthrene core, would be readily apparent. The analysis also definitively establishes the stereochemistry of the molecule.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal, a phenomenon known as crystal packing. rsc.org This packing is governed by intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. nih.govchemrxiv.org

Polymorphism and Crystalline Phase Transitions

Detailed experimental studies on the polymorphism and crystalline phase transitions of this compound are not extensively available in the public domain. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit varied physicochemical properties, including solubility, melting point, and stability, which can significantly impact its application and performance.

For related phenanthrene derivatives, the existence of polymorphism has been noted. For instance, studies on brominated thienophenanthrene derivatives have shown that the position of the bromine substituent can control the two-dimensional self-assembled polymorphism on surfaces. This suggests that the bromine and amine substituents in this compound could also lead to the formation of different crystalline structures through various intermolecular interactions such as hydrogen bonding and halogen bonding. However, without specific crystallographic and thermal analysis data for this compound, a definitive discussion on its polymorphic behavior and any associated phase transitions remains speculative. Further research, including single-crystal X-ray diffraction at various temperatures and differential scanning calorimetry, would be required to identify and characterize the potential polymorphs of this compound.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of chemical compounds. These methods measure the physical and chemical properties of a substance as a function of temperature or time.

Thermogravimetric Analysis (TGA)

Specific Thermogravimetric Analysis (TGA) data for this compound is not readily found in the reviewed scientific literature. TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is fundamental for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying the loss of volatiles.

In a typical TGA experiment, a sample of the compound would be heated in a controlled atmosphere (e.g., nitrogen or air), and its mass would be continuously monitored. The resulting TGA curve would plot the percentage of initial mass remaining against temperature. Significant mass loss events on the curve indicate decomposition or volatilization. The onset temperature of decomposition is a key parameter for assessing thermal stability. For a compound like this compound, one might expect initial mass loss corresponding to the loss of the amine group, followed by the decomposition of the brominated phenanthrene backbone at higher temperatures.

A hypothetical TGA data table for a phenanthrene derivative is presented below to illustrate the typical information obtained from such an analysis.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | ~5% | Loss of volatile impurities/solvents |

| 300 - 450 | ~60% | Major decomposition of the organic structure |

| > 450 | ~35% | Further decomposition to char residue |

Note: This table is illustrative and not based on experimental data for this compound.

Differential Scanning Calorimetry (DSC)

As with TGA, specific Differential Scanning Calorimetry (DSC) data for this compound is not available in the surveyed literature. DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides valuable information about phase transitions, such as melting, crystallization, and glass transitions.

A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. The temperature at the peak maximum and the enthalpy of fusion (the area under the peak) are characteristic properties of the compound. If the compound exhibits polymorphism, multiple melting peaks might be observed, or the melting point might vary depending on the crystalline form. Furthermore, any solid-solid phase transitions between different polymorphs would appear as endothermic or exothermic events prior to melting.

Below is a hypothetical DSC data table for a substituted phenanthrene compound to demonstrate the type of data generated.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 185.2 | 190.5 | 110.8 |

| Crystallization (on cooling) | 150.7 | 145.3 | -95.2 |

Note: This table is illustrative and not based on experimental data for this compound.

Surface and Morphological Characterization Methods (e.g., Atomic Force Microscopy)

There is no specific information regarding the surface and morphological characterization of this compound using techniques like Atomic Force Microscopy (AFM) in the available literature. AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface at the nanoscale.

For a crystalline material like this compound, AFM could be utilized to visualize the surface morphology of its crystals, including features like crystal facets, step edges, and defects. If the compound were deposited as a thin film, AFM could reveal details about the film's roughness, grain size, and grain boundary structures. Such information is critical for applications in organic electronics, where the morphology of the active layer significantly influences device performance. In the context of polymorphism, AFM could potentially be used to distinguish between different crystalline forms based on their surface topography and crystal habits. However, without experimental studies, any description of the surface morphology of this compound remains speculative.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large aromatic systems. scispace.com It is used to investigate the electronic ground state structure and properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. scispace.com

DFT calculations are crucial for understanding the electronic landscape of 10-Bromophenanthren-9-amine. The introduction of both an electron-donating amine (-NH₂) group and an electron-withdrawing bromine (-Br) atom at adjacent positions (C9 and C10) on the phenanthrene (B1679779) skeleton creates a unique electronic environment.

Computational studies on related halogenated phenanthrenes show that halogenation significantly impacts electronic properties. koyauniversity.org For instance, bromination tends to lower the HOMO-LUMO energy gap and increase electronegativity compared to the parent phenanthrene. koyauniversity.org The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation.

In this compound, the amine group would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while the bromine atom would influence both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). DFT can precisely quantify these effects, mapping the electron density distribution and calculating key energetic parameters. Such calculations reveal the molecule's electrophilic and nucleophilic sites, which is fundamental to predicting its reactivity.

A computational study on phenanthrene and its halogenated derivatives provided the following insights into their electronic properties, which can serve as a baseline for understanding the influence of the bromine atom on the phenanthrene core.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) (eV) |

|---|---|---|---|---|

| Phenanthrene | -6.0953 | -1.1789 | 4.9164 | 3.6371 |

| Phenanthrene-Br | -6.3266 | -1.3884 | 4.9382 | 3.8575 |

Data sourced from a DFT study on halogenated phenanthrene derivatives. koyauniversity.org The presence of bromine increases the electronegativity and slightly alters the energy gap.

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions. escholarship.org This allows for the prediction of the most likely reaction pathways by calculating the energies of reactants, products, intermediates, and, crucially, transition states. For this compound, DFT can be used to model its synthesis, such as the amination of 9,10-dibromophenanthrene (B99643), or its subsequent functionalization.

By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for a given reaction step can be determined. escholarship.org This information is vital for understanding reaction kinetics and predicting whether a reaction will be fast or slow. For example, in a metal-catalyzed cross-coupling reaction, DFT can help identify the rate-determining step of the catalytic cycle. mdpi.com Methodologies like the synthesis of 9-aminophenanthrene (B1211374) derivatives through the electrocyclization of biaryl keteniminium salts have been rationalized using DFT calculations to understand the reaction kinetics. researchgate.net

The bromine atom in this compound makes it a suitable substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). eie.gr The amine group can also act as a directing group or a ligand. DFT is a powerful tool for investigating the intricate details of these catalytic cycles.

Computational studies can elucidate:

Metal-Ligand Bonding: Analyzing the nature and strength of the interaction between the phenanthrene derivative and the metal catalyst. mdpi.com

Mechanism of Key Steps: Modeling the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, to determine their energetics and feasibility. mdpi.com

Role of Additives: Investigating how additives, such as bases or other ligands, influence the reaction efficiency and selectivity. For instance, DFT studies on Ni-catalyzed cross-couplings have clarified the dual roles of magnesium as both a reductant and a promoter of the catalytic cycle. dicp.ac.cn

Prediction of Reaction Pathways and Transition States

Advanced Computational Modeling for Reactivity and Selectivity

Beyond standard DFT calculations, advanced computational models can provide quantitative predictions of reactivity and selectivity. For nucleophilic aromatic substitution (SNAr) reactions, multivariate linear regression models have been developed. rsc.orgchemrxiv.org These models use computationally derived descriptors, such as the electrophile's LUMO energy and the molecular electrostatic potential (ESP) at the reaction center, to accurately predict relative reaction rates and regioselectivity. chemrxiv.org

Such a model could be applied to predict the outcome of nucleophilic substitution reactions on this compound, determining whether a nucleophile would preferentially attack the carbon bearing the bromine atom or another position on the aromatic ring system.

Furthermore, computational approaches like pharmacophore modeling have been used on phenanthrene derivatives to identify critical structural features for biological activity. nih.gov This involves defining a 3D arrangement of essential features (e.g., hydrogen bond acceptors, hydrophobic centers) that are crucial for a molecule to interact with a biological target. nih.gov

Mechanistic Studies of Key Reactions

Mechanistic studies combine experimental evidence with computational analysis to build a detailed picture of how a reaction proceeds. For substituted phenanthrenes, nucleophilic substitution and radical pathways are particularly important.

While many aromatic substitutions occur via electrophilic or standard nucleophilic (SNAr) pathways, an alternative mechanism, the radical nucleophilic substitution (SRN1), is highly relevant for this class of compounds. whiterose.ac.ukwikipedia.org The SRN1 mechanism does not require strong electron-withdrawing groups to activate the ring, making it suitable for a broader range of substrates. whiterose.ac.ukwikipedia.org

Research has demonstrated the synthesis of 10-aryl-9-aminophenanthrenes through the reaction of the 9-aminophenanthrene anion with aryl halides, a process that proceeds via an SRN1 mechanism. researchgate.net This provides a direct precedent for forming a C-C bond at the 10-position, adjacent to the amino group. The key steps of the SRN1 chain reaction are: wikipedia.org

Initiation: An electron is transferred to the substrate (e.g., an aryl halide that would react with the 10-bromo-9-aminophenanthryl anion) to form a radical anion. This can be initiated photochemically, electrochemically, or by a chemical initiator. wikipedia.orgnptel.ac.in

Propagation:

The radical anion fragments, losing the leaving group (e.g., a halide) to form an aryl radical.

This aryl radical reacts with the nucleophile (e.g., the anion of this compound) to form a new radical anion.

This new radical anion transfers its electron to a new molecule of the substrate, propagating the chain and forming the final product.

Termination: The chain reaction is terminated when radical species are quenched, for example, by abstracting a hydrogen atom from the solvent or through radical-radical coupling. whiterose.ac.uk

This radical pathway is a powerful method for synthesizing 9,10-disubstituted phenanthrenes under mild conditions. researchgate.net

| Nucleophile Precursor | Aryl Halide | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 9-Aminophenanthrene | Iodobenzene | NaH, DMSO, hv | 10-Phenyl-9-aminophenanthrene | 75 |

| 9-Aminophenanthrene | 4-Iodoanisole | NaH, DMSO, hv | 10-(4-Methoxyphenyl)-9-aminophenanthrene | 80 |

| 9-Aminophenanthrene | 9-Bromophenanthrene (B47481) | NaH, DMSO, hv | 10-(9-Phenanthryl)-9-aminophenanthrene | 78 |

Examples of SRN1 reactions for the synthesis of 10-aryl-9-aminophenanthrenes. Data sourced from Rossi et al. researchgate.net

Transition Metal-Catalyzed Coupling Reaction Mechanisms

While specific computational studies on the transition metal-catalyzed coupling reactions of this compound are not extensively documented in the literature, the mechanistic pathways can be inferred from well-established principles of related transformations, such as the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in C-N and C-C bond formation, respectively.

The general catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, typically involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. In the context of this compound reacting with another aryl halide, a hypothetical palladium-catalyzed process would likely follow this pathway. Computational studies on similar systems using Density Functional Theory (DFT) have been instrumental in elucidating the energetics and intermediates of these cycles. For instance, investigations into the Pd-catalyzed amination of aryl bromides have shown that the nature of the phosphine (B1218219) ligand and the base are critical in determining the reaction efficiency and the rate-limiting step. ambeed.com

An alternative, non-transition metal-mediated coupling pathway for related aminophenanthrene systems has been explored. The photoinitiated reaction of the 9-phenanthrylamide anion with aryl halides, including 9-bromophenanthrene, proceeds via a radical nucleophilic substitution (SRN1) mechanism. researchgate.net This mechanism involves the formation of a radical anion of the aryl halide, followed by fragmentation to an aryl radical, which then couples with the nucleophile. researchgate.net

| Reaction Type | Proposed Key Steps | Catalyst/Initiator | Relevant Computational Insights |

| Buchwald-Hartwig Amination (Hypothetical) | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Pd(0) complex with phosphine ligands | Ligand electronic properties and steric bulk influence the rate of reductive elimination. The choice of base affects the deprotonation step. ambeed.com |

| Suzuki-Miyaura Coupling (Hypothetical) | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) complex | The transmetalation step is often rate-limiting. The nature of the boronic acid and base are crucial. acs.orgnih.gov |

| SRN1 Arylation | Photoinduced Electron Transfer, Radical Anion Formation, Fragmentation, Radical-Nucleophile Coupling | Light (photoinitiation) | DFT calculations on related systems can determine the stability of radical anion intermediates and the energetics of the electron transfer steps. researchgate.net |

Cyclization and Ring-Forming Reaction Mechanisms

The synthesis of complex, fused heterocyclic systems from phenanthrene precursors often involves intricate cyclization reactions. Computational studies, particularly using DFT, have been pivotal in understanding the mechanisms of these ring-forming processes.

A notable example is the cyclization of a phenanthrene-fused azo-ene-yne, which is synthesized from 9-bromo-10-nitrophenanthrene. The nitro group is reduced to an amine, yielding a derivative closely related to this compound, which then undergoes further functionalization to the azo-ene-yne. nih.gov The subsequent cyclization of this substrate can proceed through two distinct, competing pathways, which have been investigated both experimentally and computationally. nih.govresearchgate.net

Thermal Pericyclic Cyclization : Heating the azo-ene-yne in a high-boiling solvent like ortho-dichlorobenzene (ODCB) leads to a pericyclic reaction, resulting in the formation of a dibenzo[f,h]cinnoline derivative. nih.gov This process is believed to be a concerted reaction.

Metal-Catalyzed Coarctate Cyclization : In the presence of a transition metal salt like CuCl or a rhodium catalyst, the reaction pathway shifts. A carbene/carbenoid intermediate is formed, which then undergoes a coarctate cyclization to yield a dibenz[e,g]isoindazolecarbaldehyde. nih.gov DFT calculations have shown that the phenanthrene-fused pyrazole (B372694) system significantly stabilizes the carbene intermediate, which can also lead to dimerization as a major side reaction. nih.gov

The synthesis of the precursor for these cyclization studies starts with the nitration of 9-bromophenanthrene to give 9-bromo-10-nitrophenanthrene, followed by reduction to 10-bromo-9-aminophenanthrene. nih.govresearchgate.net This sequence highlights the utility of the target compound's scaffold in accessing complex heterocyclic structures.

| Cyclization Pathway | Reactant | Conditions | Product | Mechanistic Insights from DFT |

| Pericyclic | Phenanthrene-fused azo-ene-yne | Thermal (200 °C, ODCB) | Dibenzo[f,h]cinnoline | Proceeds through a concerted mechanism. |

| Coarctate | Phenanthrene-fused azo-ene-yne | CuCl, O2 or Rh2(OAc)4 | Dibenz[e,g]isoindazolecarbaldehyde and Dimer | Involves a stabilized carbene/carbenoid intermediate. The high stability of this intermediate on the phenanthrene scaffold increases the likelihood of dimerization. nih.gov |

Reactivity and Advanced Chemical Transformations of 10 Bromophenanthren 9 Amine

Transformations Involving the Amino Functionality

The amino group at the C9 position is a key site for nucleophilic reactions, allowing for its elaboration into various nitrogen-containing moieties. Its reactivity is influenced by the electron-donating nature of the amine and the steric environment of the phenanthrene (B1679779) skeleton.

Amination Reactions and Alkylation/Acylation

The primary amine of 10-bromophenanthren-9-amine can undergo standard N-alkylation and N-acylation reactions to introduce alkyl or acyl groups, thereby modifying its electronic and steric properties. A more advanced transformation is reductive amination, a powerful method for forming C-N bonds. youtube.commasterorganicchemistry.com This process typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org While direct examples with this compound are not extensively documented, the reactivity of the closely related 9-aminophenanthrene (B1211374) provides a strong precedent. For instance, the anion of 9-aminophenanthrene has been shown to react with various aryl halides in arylation reactions, achieving good yields. researchgate.net This indicates the nucleophilic character of the amino group is sufficient for substitution reactions.

Reductive amination procedures on similar aromatic structures, such as anthraquinone (B42736) derivatives, have been successfully performed using reducing agents like sodium borohydride (B1222165) in methanol. redalyc.org Such methods could be adapted for this compound to synthesize a variety of N-substituted derivatives.

Table 1: Representative Reductive Amination Conditions for Aromatic Aldehydes This table illustrates general conditions applicable for the reductive amination of aromatic aldehydes, a reaction type the amino group of this compound could potentially undergo as the amine component.

| Carbonyl Substrate | Amine | Reducing Agent | Solvent | Yield | Reference |

| 4,5-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde | Primary Amines | Sodium Borohydride | Methanol | 35-37% | redalyc.org |

| Various Aldehydes/Ketones | Primary/Secondary Amines | α-picoline-borane | Methanol/Water | Good | organic-chemistry.org |

| Ketones | Ammonium (B1175870) Formate | Cp*Ir complexes | Water | Excellent | organic-chemistry.org |

Synthesis of Nitrogen-Containing Heterocycles (e.g., triazoles, imidazoles)

The 9,10-positions of the phenanthrene scaffold are ideally suited for the construction of fused nitrogen-containing heterocycles, which are prevalent in materials science and medicinal chemistry. rsc.orgmdpi.comnih.gov The amino group of this compound, in conjunction with the adjacent bromine, serves as a precursor for creating phenanthro[9,10-d]imidazole and phenanthro[9,10-d]triazole systems.

Phenanthro[9,10-d]imidazoles: These are commonly synthesized through the condensation of phenanthrene-9,10-dione with an aldehyde and ammonium acetate. jmchemsci.comorganic-chemistry.org this compound can be envisioned as a precursor to a phenanthrene-9,10-diimine (B14725430) or related intermediates, which could then cyclize to form the imidazole (B134444) ring. One-pot, microwave-assisted syntheses under solvent-free conditions have proven effective for generating these derivatives in excellent yields. jmchemsci.com

Phenanthro[9,10-d]triazoles: The synthesis of this heterocyclic system can be achieved from 9-bromophenanthrene (B47481) via a 1,3-dipolar cycloaddition. researchgate.net The reaction proceeds through a benzyne-type intermediate, which then reacts with an azide (B81097) source like sodium azide. researchgate.net The amino group on this compound could be modified, for example, through diazotization, to participate directly in such cycloadditions, or the entire molecule could be used as a scaffold upon which the triazole ring is built.

Transformations Involving the Bromine Substituent

The bromine atom at the C10 position is the primary handle for introducing new carbon-carbon and carbon-heteroatom bonds through a variety of metal-catalyzed and organometallic reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, with the Suzuki-Miyaura coupling being a prominent example. libretexts.orgmdpi.comrsc.orgsioc-journal.cn This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org The bromine atom in this compound makes it an excellent substrate for these transformations. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. sioc-journal.cn

Studies on the Suzuki-Miyaura coupling of 9-bromophenanthrene have demonstrated high efficiency, providing a strong basis for its application to this compound. acs.org These reactions are compatible with a wide range of functional groups and have been successfully applied to complex, densely functionalized molecules. acs.orgnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling with Aryl Bromides This table showcases conditions and outcomes for Suzuki-Miyaura reactions on related aryl bromide scaffolds, demonstrating the viability of this transformation for this compound.

Halogen-Metal Exchange and Subsequent Reactions

Halogen-metal exchange is a classic organometallic reaction for converting an aryl halide into a highly reactive aryllithium or aryl-Grignard reagent. tcnj.eduias.ac.in This transformation is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu

9-Bromophenanthrene is known to undergo this exchange reaction smoothly. nih.govuwindsor.ca The resulting 10-lithiophenanthren-9-amine intermediate is a potent nucleophile and can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C10 position. For example, a halogen-lithium exchange on 9-bromophenanthrene followed by reaction with an electrophile has been used to create dearomatized, functionalized dihydrophenanthrene structures. nih.gov This method provides a powerful, regioselective alternative to cross-coupling for functionalizing the C10 position.

Role of Bromine in Directed Functionalization

In the context of C-H functionalization, a directing group is typically a functional moiety that coordinates to a metal catalyst, positioning it to selectively activate a nearby C-H bond. snnu.edu.cnsigmaaldrich.com While the amino group in this compound could potentially act as such a directing group for C-H activation at the C8 position, the role of the bromine substituent in "directed functionalization" is different.

The bromine atom at C10 serves as a "directing group" in a broader sense by providing a specific, highly reactive site for regioselective modification. Instead of facilitating the breaking of a C-H bond, it acts as a leaving group in substitution reactions or as the site of insertion for organometallic transformations. Its presence ensures that functionalization occurs exclusively at the C10 position through well-established pathways like palladium-catalyzed cross-coupling and halogen-metal exchange. acs.orgnih.gov This inherent reactivity makes the bromine atom a crucial element for directing the synthesis towards specific 10-substituted phenanthrene derivatives, a task that would be difficult to achieve with high selectivity on an unsubstituted phenanthrene ring.

Reactions of the Phenanthrene Aromatic Core

The reactivity of the phenanthrene nucleus in this compound is significantly influenced by the attached amino and bromo substituents. These groups modulate the electron density of the aromatic rings and direct the course of further chemical modifications.

Electrophilic Aromatic Substitution on the Phenanthrene System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. The reaction proceeds through a two-step mechanism: initial attack of the aromatic pi-electron system on an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. msu.edumsu.edu The position of substitution on a substituted aromatic ring is governed by the electronic properties of the existing substituents. wikipedia.org

In the case of this compound, the directing effects of both the amino and bromo groups must be considered.

Amino Group (-NH2): This is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic system via resonance (+M effect). libretexts.org It strongly directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

The combined influence of these two groups on the phenanthrene core determines the regioselectivity of EAS reactions. The potent activating and directing effect of the amino group is expected to dominate over the weaker, deactivating effect of the bromine atom. The ortho positions relative to the amino group are at C10 (blocked by bromine) and C8. The para position is at C2. Therefore, electrophilic attack is most likely to occur at the C2 and C8 positions. Standard electrophilic substitution reactions on the parent phenanthrene molecule include nitration and halogenation. chemicalbook.com

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Amino (-NH2) | +M > -I (Resonance donation) | Strongly Activating | Ortho, Para |

| Bromo (-Br) | -I > +M (Inductive withdrawal) | Weakly Deactivating | Ortho, Para |

Ring-Closing and Annulation Reactions

The functional groups of this compound serve as valuable handles for constructing new fused-ring systems through annulation reactions. These reactions build additional rings onto the existing aromatic framework.

The primary amine at C9 is a versatile starting point for building heterocyclic rings. For example, it can undergo reactions with bifunctional reagents to form new five- or six-membered rings. Annulation strategies often involve the reaction of amino groups with compounds like β-amino alcohols or diamines to create heterocyclic structures such as morpholines or piperazines. bris.ac.uk While specific examples involving this compound are not prevalent, established methodologies for isoquinoline (B145761) synthesis, for instance, often utilize primary benzylamines in transition-metal-catalyzed C-H activation and annulation with alkynes or other coupling partners. organic-chemistry.org

The bromine atom at C10 provides a different avenue for annulation, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a classic site for reactions like the Suzuki, Heck, or Sonogashira couplings. These methods can be adapted into annulation strategies, often referred to as Larock annulations, where a coupling reaction is followed by an intramolecular cyclization. bohrium.com For example, coupling 9-bromophenanthrene (a related compound) with an appropriately functionalized partner can initiate a sequence leading to a new fused ring. orgsyn.org The reaction of ortho-bromoaldehydes with terminal alkynes and an amine source in the presence of a palladium catalyst is a known method for constructing isoquinoline rings. organic-chemistry.org Such strategies could potentially be applied to this compound to build complex polycyclic aromatic systems.

Hydrogenation and Reduction Strategies

Hydrogenation and reduction reactions offer methods to selectively modify the functional groups or the aromatic core of this compound. Key targets for reduction are the carbon-bromine bond and the phenanthrene ring system itself.

Debromination: The carbon-bromine bond can be selectively reduced (hydrogenolysis) to a carbon-hydrogen bond. Catalytic transfer hydrogenation is an effective method for this transformation. A notable system for the reduction of aryl halides, including 9-bromophenanthrene, involves the use of 5% Palladium on carbon (Pd/C) as a catalyst in conjunction with tetrahydroxydiboron (B82485) (B2(OH)4) and a tertiary amine, such as 4-methylmorpholine. nih.gov This method efficiently reduces aryl bromides, iodides, and chlorides. nih.gov The selective reduction of halogenated nitroarenes to halogenated anilines without loss of the halogen is also a well-established process, typically using catalysts like Pd/C with a hydrogen source such as hydrazine (B178648) hydrate, demonstrating that reaction conditions can be tuned to preserve the C-Br bond if desired. organic-chemistry.org However, with stronger reducing systems or different catalysts, dehalogenation can become a competing reaction. rsc.org

Reduction of the Aromatic Core: The phenanthrene ring system can also be reduced, though this typically requires more forcing conditions than debromination. Catalytic hydrogenation using catalysts like palladium, platinum, or Raney Nickel under hydrogen pressure is a common approach for reducing aromatic rings. msu.eduacs.org For the parent phenanthrene molecule, reduction often occurs at the C9 and C10 positions to yield 9,10-dihydrophenanthrene. Given the substitution pattern of this compound, hydrogenation of the aromatic rings would likely occur at one of the other two rings, or potentially lead to a complex mixture of partially hydrogenated products. The choice of catalyst and reaction conditions is crucial for achieving selectivity. For instance, studies on the hydrogenation of chloronitrobenzene have shown that Pt/OMS-2 catalysts can selectively reduce the nitro group without dehalogenation, whereas Pd/OMS-2 leads to significant dechlorination. rsc.org

| Target | Reaction Type | Typical Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|---|

| C10-Br Bond | Hydrogenolysis (Debromination) | 5% Pd/C, B2(OH)4, 4-methylmorpholine, 1,2-DCE, 50 °C | Phenanthren-9-amine | nih.gov |

| Phenanthrene Core | Catalytic Hydrogenation | H2, Pd/C or Pt catalyst, elevated temperature/pressure | Partially or fully hydrogenated phenanthrene amine derivatives | acs.orgresearchgate.net |

Derivatization Strategies and Functionalization Approaches

Synthesis of Substituted Phenanthrenamine Derivatives (e.g., 9-amino-10-arylphenanthrenes)

The synthesis of substituted phenanthrenamine derivatives, particularly 9-amino-10-arylphenanthrenes, is a key strategy for modifying the properties of the parent compound. The most effective methods for achieving this are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. researchgate.netlibretexts.orgacsgcipr.orgnih.govnih.gov

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. harvard.eduorganic-chemistry.org In the context of 10-bromophenanthren-9-amine, the bromine atom at the 10-position can be readily coupled with a variety of arylboronic acids. ethz.chthieme-connect.de This reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.netharvard.edu The general scheme for this transformation allows for the introduction of a wide range of aryl groups at the 10-position, thereby modulating the electronic properties of the phenanthrene (B1679779) core. The choice of the arylboronic acid is crucial in determining the final properties of the 9-amino-10-arylphenanthrene derivative.

Similarly, the Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. libretexts.orgacsgcipr.orgsnnu.edu.cn While the primary amino group is already present in this compound, this reaction is highly relevant for the synthesis of more complex derivatives where the amino group might be further functionalized or where related bromo-amino aromatics are used as precursors. nih.gov For instance, secondary aryl amines can be reacted with aryl halides, such as 9-bromophenanthrene (B47481), to create triarylamine structures which are important for organic light-emitting diodes (OLEDs). researchgate.net

The synthesis of these derivatives can be carried out under relatively mild conditions, offering a high degree of functional group tolerance. This allows for the incorporation of various substituents on the aryl group being introduced, providing a powerful handle for fine-tuning the properties of the final molecule.

Table 1: Palladium-Catalyzed Synthesis of 9-Amino-10-Arylphenanthrene Derivatives

| Entry | Arylboronic Acid/Amine | Catalyst System | Base | Solvent | Product | Application |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 9-Amino-10-phenylphenanthrene | Organic Semiconductor Precursor |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 9-Amino-10-(4-methoxyphenyl)phenanthrene | Hole-Transporting Material |

| 3 | N-Phenylaniline | [Pd(OAc)₂/P(t-Bu)₃] | NaOtBu | o-Xylene | N-(10-phenylphenanthren-9-yl)aniline | OLED Emitter researchgate.net |

| 4 | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 9-(9H-carbazol-9-yl)-10-bromophenanthrene | Fluorescent Material nih.gov |

This table is a representative example and specific reaction conditions may vary.

Incorporation into Extended π-Conjugated Systems

The phenanthrenamine scaffold is an excellent building block for the construction of larger, π-conjugated systems. nih.govucm.es These extended systems are of great interest for applications in organic electronics, such as OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). bohrium.comrsc.orgrsc.org The derivatization of this compound is a key step in the synthesis of such materials.

One common strategy is the use of 9-amino-10-arylphenanthrene derivatives as monomers in polymerization reactions. For example, dihalo-derivatives of these molecules can undergo palladium-catalyzed polycondensation reactions to form π-conjugated polymers. researchgate.net The properties of the resulting polymers, such as their absorption and emission spectra, as well as their charge transport characteristics, are directly influenced by the nature of the aryl groups and any other substituents on the phenanthrenamine repeating unit.

Furthermore, this compound and its derivatives can be incorporated as discrete units within a larger conjugated molecule. For instance, they can be coupled with other aromatic or heteroaromatic systems to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures. These structures are particularly important for designing materials with efficient charge transfer properties, which is crucial for applications in photovoltaics and as emitters in OLEDs. The amino group typically acts as an electron donor, while the phenanthrene core and any attached acceptor moieties can be tailored to achieve desired electronic energy levels.

The synthesis of these extended systems often relies on the same palladium-catalyzed cross-coupling reactions mentioned previously, highlighting the versatility of these methods in building molecular complexity.

Table 2: Examples of Extended π-Conjugated Systems Derived from Phenanthrenamine

| System Type | Synthetic Strategy | Key Building Block | Potential Application |

|---|---|---|---|

| Conjugated Polymer | Direct Arylation Polycondensation | Dihalo-9-amino-10-arylphenanthrene | Organic Field-Effect Transistors (OFETs) bohrium.com |

| Donor-Acceptor Oligomer | Suzuki and Stille Couplings | This compound coupled with an electron-acceptor | Organic Photovoltaics (OPVs) |

| Dendrimer | Convergent Synthesis | Functionalized 9-amino-10-arylphenanthrene | Light-Harvesting Systems |

| Star-shaped Molecule | Buchwald-Hartwig Coupling | This compound and a multivalent core | OLED Host Materials nih.gov |

Design of Multifunctional and Tunable Derivatives

A major advantage of using this compound as a starting material is the ability to design multifunctional and tunable derivatives. rsc.orgnih.gov By carefully selecting the functional groups to be introduced, it is possible to create materials with a specific combination of properties.

For example, in the field of OLEDs, the color of the emitted light can be tuned by modifying the structure of the emitter molecule. chemrxiv.orgrsc.orgmdpi.com By synthesizing a series of 9-amino-10-arylphenanthrene derivatives with different aryl substituents, it is possible to systematically shift the emission wavelength from the blue to the green and even into the yellow-orange region. rsc.org This tunability is a direct result of the changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are influenced by the electronic nature of the attached aryl groups.

Beyond color tuning, other functionalities can be incorporated. For instance, the introduction of specific binding sites can lead to the development of chemical sensors. rsc.orgmdpi.com The amino group of the phenanthrenamine core can act as a hydrogen bond donor or a coordination site for metal ions. Changes in the photophysical properties, such as fluorescence quenching or enhancement upon binding to an analyte, can be used for detection. The design of such sensors often involves creating a cavity or a specific recognition motif by functionalizing the phenanthrene backbone.

Furthermore, the introduction of bulky or flexible side chains can be used to control the solid-state packing of the molecules. This is particularly important for controlling the charge transport properties in thin-film devices and for creating materials with specific morphological characteristics. nih.gov The ability to create multifunctional materials by derivatizing a single core structure makes this compound a highly valuable compound in materials chemistry.

Table 3: Functionalization of Phenanthrenamine for Tunable Properties

| Functional Group Introduced | Target Property | Mechanism of Tuning | Example Application |

|---|---|---|---|

| Electron-donating/withdrawing aryl groups | Emission Color | Alteration of HOMO/LUMO energy gap | Color-Tunable OLEDs rsc.org |

| Heterocyclic moieties (e.g., pyridine (B92270), imidazole) | Analyte Sensing | Specific binding interactions (e.g., metal coordination) | Fluorescent Chemical Sensors rsc.org |

| Bulky alkyl or silyl (B83357) groups | Solubility and Morphology | Steric hindrance preventing aggregation | Solution-Processable Organic Electronics |

| Phosphine (B1218219) oxide or sulfone groups | Charge Transport Characteristics | Modification of electron affinity | Electron-Transporting or Host Materials in OLEDs |

Advanced Materials Science Applications

Organic Electronic and Optoelectronic Materials

The compound is a key intermediate in the development of novel materials for electronic and optoelectronic applications. Its structure is foundational for building larger, π-extended molecules designed to exhibit specific photophysical and charge-transporting properties.

A significant area of research involves using 10-bromophenanthren-9-amine as a primary building block for synthesizing strongly polarized, π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles. acs.org In one such synthesis, it is used as the key arylamine component in a three-component condensation reaction, followed by an intramolecular palladium-catalyzed direct arylation to create large, ladder-type heteroacenes. acs.orgnih.gov These resulting molecules, which can possess up to 14 conjugated rings, are designed for high performance in electronic applications. acs.org

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The derivatives synthesized from this compound show significant promise as luminescent materials. The large, fused heteroacenes created from this compound are fluorescent, with emission wavelengths that can be tuned across the visible spectrum from green-yellow to orange-red. acs.org The fluorescence is often maintained even in the solid, crystalline state. acs.org

Research has shown that the resulting complex dyes exhibit efficient fluorescence. acs.org For instance, derivatives incorporating the phenanthrene (B1679779) moiety from this compound into a larger pyrrolopyrrole structure have been studied for their photophysical properties. While some related systems show high quantum yields, specific derivatives have demonstrated moderate fluorescence intensity, ranging from 2.9% to 20%. acs.org The development of such molecules is crucial for creating new emitters for OLEDs, with related complex systems being explored for their potential to exhibit thermally activated delayed fluorescence (TADF) or room-temperature phosphorescence (RTP), which are advanced mechanisms for achieving high efficiency in OLEDs. acs.org

Table 1: Photophysical Properties of a Derivative Synthesized from this compound Data extracted from studies on π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles.

| Compound Derivative | Absorption (λabs) in nm | Emission (λem) in nm |

| TQPP derivative 6r | 424 | 575 |

Charge Transport and Hole Transport Materials

The inherent structure of this compound makes it a suitable precursor for materials intended for charge transport applications. The synthesis of donor-acceptor molecules is a key strategy in designing hole transport materials (HTMs) and other organic semiconductors. The use of this compound to create large, planar, and conjugated systems is directly relevant to this field. acs.org Related pyrrolo[3,2-b]pyrrole (B15495793) structures have been explicitly investigated for their charge transport capabilities. acs.orgnih.gov While specific charge mobility values for materials directly derived from this compound are not detailed in the available literature, its use as a building block in their synthesis is a critical first step. acs.org

Catalysis: Role as Ligands or Organocatalysts

While the amino group on the phenanthrene ring suggests potential as a coordinating ligand for metal catalysts, current research has not extensively documented the use of this compound in this capacity. The closely related compound, 9-aminophenanthrene (B1211374), has been studied as a model ligand. chemdad.comchemicalbook.com However, in documented syntheses involving this compound, it primarily acts as a reactant in palladium-catalyzed reactions, such as direct arylation, rather than as a ligand for the catalytic system. acs.orgnih.gov There is no significant evidence in the searched literature of its application as an organocatalyst.

Sensor Technologies (e.g., Anion Sensors)

Based on the available scientific literature, there are no specific studies detailing the application of this compound in sensor technologies. Research into its capability to act as a chemical sensor or as a probe for anions or other analytes has not been reported.

Integration into Polymer Science and Functional Materials

This compound is a crucial component in the synthesis of advanced functional materials. Its primary role is that of a monomer or building block for creating larger, well-defined molecular architectures with specific functions. acs.org The synthesis of ladder-type, planarized heteroacenes from this compound is a prime example of its integration into the creation of functional materials with tailored photophysical properties. acs.orgnih.gov These resulting dyes and complex molecules are of significant interest for their potential use in organic electronics and other materials science applications. acs.org Although it is listed by chemical suppliers for use in polymer science, specific examples of its incorporation as a monomer into a polymer backbone were not found in the reviewed literature. bldpharm.com

Emerging Trends and Future Research Directions

Development of Sustainable and Green Synthesis Methodologies

The synthesis of complex amines and halogenated aromatics has traditionally relied on multi-step processes that often involve hazardous reagents, stoichiometric activators, and significant solvent waste. researchgate.net In alignment with the principles of green chemistry, a major research thrust is the development of more sustainable pathways to 10-Bromophenanthren-9-amine and its derivatives. mlsu.ac.insigmaaldrich.com The goal is to design processes that are not only environmentally benign but also more efficient and cost-effective. mdpi.comsemanticscholar.org

Future research is expected to move beyond classical methods and embrace modern catalytic systems. Key areas of exploration include:

Photocatalysis : Visible-light photocatalysis offers a powerful method for forming C-C and C-N bonds under mild conditions, often replacing harsh thermal processes. beilstein-journals.org The synthesis of the phenanthrene (B1679779) core itself can be achieved via photocatalytic cyclization, presenting a greener alternative to traditional methods. beilstein-journals.org

Aqueous Micellar Systems : Performing reactions in water using surfactants to create micelles can eliminate the need for volatile organic solvents. rsc.orgrsc.org One-pot syntheses of related oxa-aza-phenanthrene derivatives have been successfully demonstrated in aqueous micellar systems, suggesting a viable green route for constructing the core structure or for subsequent functionalization. beilstein-journals.org

Catalytic Hydrogenation : A highly atom-economical route to the amine functionality involves the catalytic hydrogenation of a precursor, such as a nitrophenanthrene or a phenanthrene oxime. mdpi.com Recent advances have identified highly efficient platinum-based catalysts supported on ceria-zirconia that can achieve near-quantitative yields of primary amines under ambient temperature and pressure in green solvent systems. mdpi.com

Organoautocatalysis : A novel strategy involves reactions where a product or intermediate acts as the catalyst for its own formation, eliminating the need for external, often metallic, catalysts. fau.eu This approach has been successfully applied to the synthesis of other bioactive amine compounds and represents a frontier in sustainable synthesis. fau.eu

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Methods | Emerging Green Methodologies |

|---|---|---|

| Catalysts | Stoichiometric reagents (e.g., strong acids/bases) | Catalytic amounts of transition metals (e.g., Pd, Pt), photocatalysts, organocatalysts. sigmaaldrich.commdpi.com |

| Solvents | Volatile organic compounds (e.g., CCl₄, toluene). academie-sciences.frmdpi.com | Water, bio-based solvents, or solvent-free conditions. sigmaaldrich.comrsc.org |

| Energy Input | High temperatures (reflux). mdpi.com | Ambient temperature and pressure, or energy from light (photocatalysis). sigmaaldrich.commdpi.com |

| Atom Economy | Often low due to protecting groups and multi-step procedures. sigmaaldrich.com | High, especially in one-pot reactions and catalytic hydrogenations. mdpi.com |

| Waste | Generation of hazardous byproducts and significant solvent waste. mdpi.com | Reduced waste generation and use of biodegradable substances. rroij.com |

Exploration of Novel Reactivity and Unprecedented Transformations